3-(3-(Dimethylamino)propyl)-5-isobutyl-2-thiohydantoin
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Overview
Description
3-(3-(Dimethylamino)propyl)-5-isobutyl-2-thioxoimidazolidin-4-one is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, an isobutyl group, and a thioxoimidazolidinone core. Its chemical properties make it a valuable intermediate in synthetic chemistry and a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Dimethylamino)propyl)-5-isobutyl-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common method includes the reaction of 3-(dimethylamino)propylamine with isobutyl isocyanate under controlled conditions to form the intermediate. This intermediate is then reacted with carbon disulfide and a suitable base to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from room temperature to 80°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as lead acetate, can enhance the reaction rate and efficiency . Additionally, solvent-free synthesis methods are explored to reduce environmental impact and improve safety .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Dimethylamino)propyl)-5-isobutyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(3-(Dimethylamino)propyl)-5-isobutyl-2-thioxoimidazolidin-4-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-(Dimethylamino)propyl)-5-isobutyl-2-thioxoimidazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, its thioxoimidazolidinone core can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound within the target site .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)propylamine: A simpler analog used in the synthesis of surfactants and other chemicals.
N,N-Dimethyl-1,3-propanediamine: Another related compound with applications in polymer chemistry and as a curing agent.
Uniqueness
3-(3-(Dimethylamino)propyl)-5-isobutyl-2-thioxoimidazolidin-4-one is unique due to its thioxoimidazolidinone core, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from simpler analogs and enhances its utility in specialized applications .
Properties
CAS No. |
86503-13-1 |
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Molecular Formula |
C12H23N3OS |
Molecular Weight |
257.40 g/mol |
IUPAC Name |
3-[3-(dimethylamino)propyl]-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H23N3OS/c1-9(2)8-10-11(16)15(12(17)13-10)7-5-6-14(3)4/h9-10H,5-8H2,1-4H3,(H,13,17) |
InChI Key |
MOYHQXSNWRSCJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(=O)N(C(=S)N1)CCCN(C)C |
Origin of Product |
United States |
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